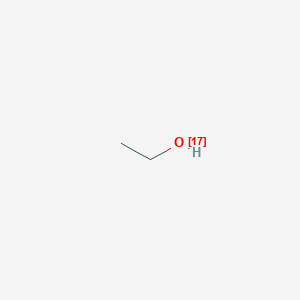Ethanol-17O
CAS No.: 255043-66-4
Cat. No.: VC3294510
Molecular Formula: C2H6O
Molecular Weight: 47.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 255043-66-4 |
|---|---|
| Molecular Formula | C2H6O |
| Molecular Weight | 47.07 g/mol |
| IUPAC Name | ethan(17O)ol |
| Standard InChI | InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1 |
| Standard InChI Key | LFQSCWFLJHTTHZ-LBPDFUHNSA-N |
| Isomeric SMILES | CC[17OH] |
| SMILES | CCO |
| Canonical SMILES | CCO |
Introduction
Ethanol-17O refers to ethanol (CH₃CH₂OH) where one or more of the oxygen atoms are enriched with the oxygen-17 isotope. Oxygen-17 is a stable isotope of oxygen, which makes up about 0.037% of natural oxygen. In the context of ethanol, enriching it with oxygen-17 is primarily used for research purposes, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Applications of Ethanol-17O
Ethanol-17O is primarily used in scientific research, particularly in NMR studies. The oxygen-17 nucleus is NMR active, allowing researchers to study the dynamics and interactions of ethanol molecules in various environments.
NMR Studies
In NMR spectroscopy, oxygen-17 enriched compounds like ethanol-17O can provide valuable insights into molecular dynamics and interactions. For instance, the relaxation rates of oxygen-17 in ethanol can be used to study solvent effects and molecular interactions .
Synthesis of Ethanol-17O
The synthesis of ethanol-17O typically involves the use of oxygen-17 enriched water or other oxygen sources in the production process. This can be achieved through various chemical reactions, such as the fermentation of sugars using microorganisms in an oxygen-17 enriched environment.
Research Findings
Research on ethanol-17O is limited compared to regular ethanol, but studies involving oxygen-17 enriched compounds often focus on understanding molecular interactions and dynamics. For example, oxygen-17 relaxation rates in ethanol can provide insights into solvent effects and molecular interactions .
Oxygen-17 Relaxation Rates
In one study, the oxygen relaxation time for neat oxygen-17 enriched ethanol at room temperature was found to be about 3.0 ms, with a hydroxyl proton linewidth of over 1000 Hz . These measurements are useful for understanding the molecular dynamics of ethanol in different environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume